- Selective Gold-Catalyzed Synthesis of Cyanamides and 1-Substituted 1H-Tetrazol-5-Amines from Isocyanides, Chemistry - A European Journal, 2018, 24(52), 13788-13791

Cas no 931-54-4 (Isocyanobenzene)

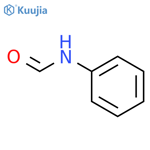

Isocyanobenzene structure

Produktname:Isocyanobenzene

Isocyanobenzene Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Benzene, isocyano-

- 1-ISOCYANOBENZENE

- ISOCYANOBENZENE

- Benzene,isocyano

- C6H5-NC

- Phenyl isocyanide

- Benzoisonitrile

- Phenyl isonitrile

- Isocyanobenzene (ACI)

- Phenyl isocyanide (6CI, 7CI, 8CI)

- MFCD05148520

- Q27110030

- NS00042673

- AKOS002433953

- DTXSID50239267

- SY243548

- SCHEMBL244994

- Isocyanobenzene, AldrichCPR

- isocyano-benzene

- 931-54-4

- GEO-03710

- CHEBI:29367

- DS3UDW47UG

- Phenylisocyanide

- AB1473

- PHENYL ISOCYANIDE (1-ISOCYANOBENZENE)

- InChI=1/C7H5N/c1-8-7-5-3-2-4-6-7/h2-6

- EINECS 213-239-2

- DB-008764

- Isocyanobenzene

-

- MDL: MFCD05148520

- Inchi: 1S/C7H5N/c1-8-7-5-3-2-4-6-7/h2-6H

- InChI-Schlüssel: RCIBIGQXGCBBCT-UHFFFAOYSA-N

- Lächelt: [C-]#[N+]C1C=CC=CC=1

Berechnete Eigenschaften

- Genaue Masse: 103.04200

- Monoisotopenmasse: 103.042199

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 0

- Schwere Atomanzahl: 8

- Anzahl drehbarer Bindungen: 0

- Komplexität: 103

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 1.6

- Topologische Polaroberfläche: 4.4

Experimentelle Eigenschaften

- Dichte: 1.0248 (rough estimate)

- Siedepunkt: 183.35°C (rough estimate)

- Flammpunkt: °C

- Brechungsindex: 1.6760 (estimate)

- PSA: 0.00000

- LogP: 1.46810

Isocyanobenzene Sicherheitsinformationen

- Code der Gefahrenkategorie: 20/21/22

- Sicherheitshinweise: S26; S36/37/39

- Risikophrasen:R20/21/22

Isocyanobenzene Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 180012-1g |

Isocyanobenzene |

931-54-4 | 98% | 1g |

$136.00 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1303410-1g |

ISOCYANOBENZENE |

931-54-4 | 95% | 1g |

$420 | 2024-06-05 | |

| TRC | I809010-1g |

Isocyanobenzene |

931-54-4 | 1g |

$ 148.00 | 2023-09-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FH869-50mg |

Isocyanobenzene |

931-54-4 | 97% | 50mg |

422.0CNY | 2021-07-14 | |

| eNovation Chemicals LLC | D648572-10g |

Phenylisocyanide |

931-54-4 | 95% | 10g |

$985 | 2025-02-20 | |

| Ambeed | A351258-1g |

Isocyanobenzene |

931-54-4 | 95% | 1g |

$427.0 | 2024-04-15 | |

| Aaron | AR006ISS-100mg |

Benzene, isocyano- |

931-54-4 | 95% | 100mg |

$32.00 | 2024-07-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRC220-250mg |

Benzene, isocyano- |

931-54-4 | 95% | 250mg |

¥1274.0 | 2024-04-15 | |

| eNovation Chemicals LLC | Y1303410-5g |

ISOCYANOBENZENE |

931-54-4 | 95% | 5g |

$1200 | 2025-02-21 | |

| eNovation Chemicals LLC | D648572-5g |

Phenylisocyanide |

931-54-4 | 95% | 5g |

$650 | 2025-02-20 |

Isocyanobenzene Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 30 min, 0 °C; 1 h, rt; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referenz

Herstellungsverfahren 2

Herstellungsverfahren 3

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 1 h, 0 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 0 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 0 °C

Referenz

- Preparation of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine based tyrosyl-DNA phosphodiesterase 1 (TPD1) inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Acetic anhydride ; 2 h, 55 °C

1.2 0 °C; 2 h, 25 °C

1.3 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C

1.4 Reagents: Water ; 0 °C

1.2 0 °C; 2 h, 25 °C

1.3 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C

1.4 Reagents: Water ; 0 °C

Referenz

- Synthesis of Imides, Imidates, Amidines, and Amides by Intercepting the Aryne-Isocyanide Adduct with Weak Nucleophiles, Organic Letters, 2019, 21(18), 7390-7393

Herstellungsverfahren 6

Herstellungsverfahren 7

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 0 °C; overnight, 0 °C → reflux

1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, rt; 1 h, 0 °C; 2 h, rt

1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, rt; 1 h, 0 °C; 2 h, rt

Referenz

- Highly Stereoselective Ugi/Pictet-Spengler Sequence, Journal of Organic Chemistry, 2022, 87(11), 7085-7096

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt

Referenz

- Palladium-catalyzed direct coupling of 2-vinylanilines and isocyanides: an efficient synthesis of 2-aminoquinolines, Organic & Biomolecular Chemistry, 2015, 13(47), 11486-11491

Herstellungsverfahren 10

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Lithium perchlorate Solvents: Dimethylformamide

Referenz

- Electrochemical reduction of carbonimidoyl dichlorides. A new method for the preparation of isocyanides, Tetrahedron Letters, 1992, 33(33), 4779-82

Herstellungsverfahren 12

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Acetic anhydride ; 2 h, 55 °C; 55 °C → 0 °C

1.2 0 °C; 2 h, 25 °C

1.3 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 0 °C; 0 °C; 2 h, 0 °C

1.4 Reagents: Water

1.2 0 °C; 2 h, 25 °C

1.3 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 0 °C; 0 °C; 2 h, 0 °C

1.4 Reagents: Water

Referenz

- Silver-Catalyzed Selective Multicomponent Coupling Reactions of Arynes with Nitriles and Isonitriles, Organic Letters, 2020, 22(2), 642-647

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride Solvents: Toluene ; 6 min, rt

1.2 Solvents: Water ; 0.6 min, rt

1.2 Solvents: Water ; 0.6 min, rt

Referenz

- Odorless isocyanide chemistry: An integrated microfluidic system for a multistep reaction sequence, Angewandte Chemie, 2013, 52(29), 7564-7568

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Triethylamine Catalysts: 1,3-Benzenedisulfonyl dichloride Solvents: Dichloromethane ; 3 h, 110 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referenz

- A general simple methodology for synthesis of isonitriles using benzene-1,3-disulfonyl dichloride, Letters in Organic Chemistry, 2013, 10(1), 37-41

Herstellungsverfahren 16

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Lithium perchlorate Solvents: Dimethylformamide

Referenz

- Electrochemical generation of alkyl and aryl isocyanides, Tetrahedron, 1999, 55(31), 9631-9640

Herstellungsverfahren 18

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Cyanuric chloride , Triethylamine Solvents: Ethanol , Dichloromethane ; 0 °C; 3 min, 50 °C; 100 °C → rt; 1 min, rt

Referenz

- Microwave-assisted synthesis of isonitriles: a general simple methodology, Journal of Organic Chemistry, 2005, 70(6), 2361-2363

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; < 0 °C; < 0 °C; 3 h, < 0 °C; 1 h, < 0 °C → rt

Referenz

- 4-Phenoxyquinoline-triazole-amide compounds as c-Met kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,

Isocyanobenzene Raw materials

Isocyanobenzene Preparation Products

Isocyanobenzene Verwandte Literatur

-

1. Reactions of μ-ethynediyl complexes of transition metals: selective double insertion of isocyanides and molecular structure of [Cl(Et3P)2PdCCC(NPh)C(NPh)Pd(PEt3)2Cl]Kiyotaka Onitsuka,Hiroo Ogawa,Takashi Joh,Shigetoshi Takahashi,Yasuhiro Yamamoto,Hiroshi Yamazaki J. Chem. Soc. Dalton Trans. 1991 1531

-

Jia-Li Chen,Ming Su,Zhi-Qiang Jiang,Na Liu,Jun Yin,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem. 2015 6 4784

-

Jun Yin,Lei Xu,Xin Han,Li Zhou,Chonglong Li,Zong-Quan Wu Polym. Chem. 2017 8 545

-

Xiao-Juan Wang,Gao-Wei Li,Ming-Yang Mo,Shuai-Hua Shi,Si-Yu Li,Xin-Yi Liu,Lan-Tao Liu Polym. Chem. 2022 13 6361

-

5. Crystal and molecular structure of di-iodotetrakis(phenyl isocyanide)cobalt(II). A strictly linear Co–I–Co bridgeDieter Baumann,Helmut Endres,Heimo J. Keller,Johannes Weiss J. Chem. Soc. Chem. Commun. 1973 853b

931-54-4 (Isocyanobenzene) Verwandte Produkte

- 10124-78-4(2-Naphtyl isocyanide)

- 935-16-0(1,4-DIISOCYANOBENZENE)

- 1353980-32-1(tert-Butyl 4-((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate)

- 1861769-64-3(N-[2-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazin-2-amine)

- 946349-23-1(3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide)

- 2167967-42-0({1,4-dioxaspiro5.5undecan-2-yl}methanesulfonyl fluoride)

- 2228217-51-2(4-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethylpiperidine)

- 522-70-3(Antimycin A3)

- 313470-20-1(3-methyl-7-octyl-8-(propan-2-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:931-54-4)Isocyanobenzene

Reinheit:99%/99%

Menge:250mg/1g

Preis ($):154.0/384.0

JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.

(CAS:931-54-4)Isocyanobenzene

Reinheit:

Menge:

Preis ($):Untersuchung/Untersuchung